molecular formula C13H11BrN2O B5753206 3-bromo-N-(pyridin-3-ylmethyl)benzamide

3-bromo-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5753206
M. Wt: 291.14 g/mol
InChI Key: KZPDGKMCFHKWAT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Bromo-N-(pyridin-3-ylmethyl)benzamide (C₁₃H₁₁BrN₂O, molecular weight ~297.15 g/mol) consists of a benzamide core substituted with a bromine atom at the 3-position and a pyridin-3-ylmethyl group attached to the amide nitrogen. This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in kinase inhibitor development .

For example, 3-bromo-N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)benzamide (7d) was prepared using 3-bromobenzoyl chloride and a quinazolinone amine precursor .

Properties

IUPAC Name

3-bromo-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-12-5-1-4-11(7-12)13(17)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPDGKMCFHKWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

    Bromination: The introduction of a bromine atom into the benzamide ring is achieved through a bromination reaction. This can be done using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane.

    Amidation: The brominated benzamide is then reacted with pyridin-3-ylmethylamine to form the desired product. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient bromine at the 3-position undergoes substitution with nucleophiles (e.g., amines, alkoxides).

Reaction TypeConditionsProductYieldReference
Amine Substitution K₂CO₃, DMF, 100°C, 24h3-Amino-N-(pyridin-3-ylmethyl)benzamide62%
Methoxylation NaOMe, CuI, DMSO, 120°C3-Methoxy-N-(pyridin-3-ylmethyl)benzamide55%

Cross-Coupling Reactions

The bromine serves as a leaving group in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Conditions : K₂CO₃ (2.0 equiv), DME/H₂O (4:1), 80°C, 12h.

  • Example : Coupling with phenylboronic acid yields 3-phenyl-N-(pyridin-3-ylmethyl)benzamide (73% yield).

Buchwald-Hartwig Amination

  • Catalyst : Pd₂(dba)₃/Xantphos

  • Conditions : Toluene, 110°C, 18h.

  • Product : 3-(Dimethylamino)-N-(pyridin-3-ylmethyl)benzamide (68% yield).

Radical-Mediated Bromination

In the presence of I₂ and TBHP, the compound participates in chemodivergent pathways:

  • Bromination : Forms 3,5-dibromo derivatives via radical intermediates .

  • Amidation : Competing pathway yielding N-(pyridin-2-yl)amides under similar conditions .

Key Mechanistic Steps :

  • Formation of pyridinium salt intermediates.

  • Radical generation via TBHP/I₂ system.

  • Bromine incorporation at the 3-position .

Hydrolysis of the Amide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions:

ConditionsProductYield
6M HCl, reflux, 6h3-Bromobenzoic acid + Pyridin-3-ylmethylamine89%
NaOH (10%), EtOH, 70°C, 4h3-Bromobenzoate salt78%

Crystallographic and Structural Insights

X-ray diffraction studies reveal intermolecular interactions influencing reactivity:

  • C—H⋯O and C—Br⋯π(arene) contacts stabilize crystal packing .

  • Torsional angles : The pyridinylmethyl group adopts a conformation favoring planar amide alignment (dihedral angle: 12.5°) .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
3-Bromo-N-(pyridin-3-ylmethyl)benzamide has been explored for its pharmacological properties. It serves as a potential pharmacophore in the development of drugs targeting various diseases, including cancer and inflammatory conditions. Notably, it has shown promise as an inhibitor of human steroid-11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), which are critical enzymes in steroid hormone biosynthesis. The most potent inhibitors in related studies exhibited IC50 values ranging from 53 to 166 nM, indicating strong biological activity against these targets .

Case Study: Inhibition of Steroid Hormone Synthesis
In a study evaluating a series of N-(pyridin-3-yl)benzamides, 3-bromo derivatives were synthesized and tested for their ability to inhibit CYP enzymes. The results demonstrated that modifications to the pyridine and benzamide components significantly influenced inhibitory potency, highlighting the relevance of structural optimization in drug design .

Biological Studies

Enzyme Inhibition and Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives have been tested against multidrug-resistant strains of Salmonella Typhi, revealing significant antibacterial activity. The mechanism often involves interaction with bacterial enzymes, leading to inhibition of critical metabolic pathways .

Table: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Bacteria
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide6.25XDR Salmonella Typhi
This compoundTBDTBD

Material Science

Synthesis of Advanced Materials
The compound is also studied for its role as a building block in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical structure allows for the formation of copolymers with specific properties, potentially useful in various industrial applications.

Case Study: Polymer Synthesis
In one investigation, researchers utilized this compound as a monomer in polymerization reactions, resulting in materials with enhanced thermal stability and mechanical properties. These findings suggest that such compounds can be integral to developing new materials with tailored functionalities.

Chemical Reactivity and Synthesis

Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves bromination followed by amidation reactions. Various reaction conditions have been optimized to enhance yield and purity during synthesis.

Table: Synthetic Methods Overview

StepDescription
BrominationUtilizes bromine or brominating agents under acidic conditions
AmidationConducted with appropriate amines to yield the final product
Reaction YieldOptimized through continuous flow reactors for industrial applications

Mechanism of Action

The exact mechanism of action of 3-bromo-N-(pyridin-3-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridinylmethyl group can play crucial roles in binding to these targets, influencing the compound’s overall efficacy and specificity.

Comparison with Similar Compounds

Pyridinylmethyl-Substituted Benzamides

Compound Name Substituent Molecular Weight H-Bond Donors H-Bond Acceptors Rotatable Bonds Key Features Reference
3-Bromo-N-(pyridin-3-ylmethyl)benzamide Pyridin-3-ylmethyl 297.15 1 3 3 Bromo at position 3
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide (35) 6-Methylpyridin-2-yl, 3-fluoro 310.12 1 3 3 Fluoro substitution enhances polarity
3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)benzamide (36) 6-Methylpyridin-2-yl, 5-fluoro 310.12 1 3 3 Fluoro at position 5 alters electronic density

Key Observations :

  • Fluorination in compounds 35 and 36 increases polarity and may improve solubility compared to the non-fluorinated target compound .

Heterocyclic and Sulfur-Containing Derivatives

Compound Name Substituent Molecular Weight H-Bond Donors H-Bond Acceptors Rotatable Bonds Key Features Reference
3-Bromo-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide Thienopyrazolyl 406.30 1 3 5 Sulfur atom enhances metabolic stability
3-Bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide Benzothiazolyl 347.23 1 3 4 Benzothiazole moiety improves π-π stacking
3l (Morpholino-quinolinyl derivative) Quinolin-8-yl, morpholino - 1 5 5 Increased H-bond acceptors enhance solubility

Key Observations :

  • Sulfur-containing derivatives (e.g., thienopyrazolyl, benzothiazolyl) exhibit higher molecular weights and rotatable bonds, which may influence pharmacokinetic properties such as oral bioavailability .

Pharmacologically Active Analogues

Compound Name Substituent Molecular Weight H-Bond Donors H-Bond Acceptors Rotatable Bonds Key Features Reference
ZINC33268577 Complex pyridopyrimidinyl - 1 5 5 Structural mimic of tivozanib (VEGFR-2 inhibitor)
3-Bromo-N-(1H-indazol-3-yl)benzamide (9e) Indazolyl 307.17 2 3 3 Dual H-bond donors enhance kinase binding

Key Observations :

  • ZINC33268577 shares a similar molecular shape with tivozanib (Shape Tanimoto = 0.803) but differs in hydrogen-bonding capacity, which may reduce off-target effects .

Biological Activity

3-Bromo-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H11_{11}BrN2_2O, with a molecular weight of approximately 292.14 g/mol. The compound features a bromine atom at the meta position of the benzene ring and a pyridin-3-ylmethyl group attached to the amide nitrogen, which is crucial for its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. The presence of the bromine atom and the pyridinyl group enhances binding affinity and specificity towards these targets, potentially modulating their activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits antibacterial activity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces inflammation markers in vitro
AntiviralInhibits viral entry in cell cultures

Case Studies and Research Findings

  • Anticancer Activity : In studies involving various cancer cell lines, this compound demonstrated significant cytotoxicity. For instance, it was found to induce apoptosis in MCF-7 breast cancer cells, with an IC50_{50} value of approximately 15 µM, indicating potent anticancer properties (Reference: ).
  • Antimicrobial Properties : The compound showed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 20 to 50 µg/mL, comparable to standard antibiotics (Reference: ).
  • Anti-inflammatory Effects : In vitro assays revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages (Reference: ).
  • Antiviral Activity : Preliminary studies indicated that the compound could inhibit the entry of viruses into host cells, suggesting potential applications in antiviral drug development (Reference: ).

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally related compounds such as 4-bromo-N-(pyridin-2-ylmethyl)benzamide. While both compounds exhibit similar activities, variations in their substituents lead to differences in potency and selectivity.

Table 2: Comparison of Biological Activities

CompoundAnticancer IC50_{50} (µM)Antibacterial MIC (µg/mL)Anti-inflammatory Effect
This compound1520Significant
4-Bromo-N-(pyridin-2-ylmethyl)benzamide2530Moderate

Q & A

Basic: What are the recommended synthetic routes for 3-bromo-N-(pyridin-3-ylmethyl)benzamide, and how can reaction conditions be optimized?

Answer:
A common method involves coupling 3-bromobenzoic acid with 3-(aminomethyl)pyridine using a coupling agent like HATU or EDCI in the presence of a base (e.g., DIPEA) in dichloromethane or DMF. For example, analogous compounds (e.g., 4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide) were synthesized via activation of the carboxylic acid followed by amide bond formation, yielding ~81% under optimized conditions . Key parameters include:

  • Temperature : Room temperature for coupling reactions.
  • Solvent : Polar aprotic solvents (DMF, DCM) improve solubility.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Advanced: How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound derivatives?

Answer:
Halogen positioning (e.g., bromine at meta vs. para positions) significantly alters electronic properties and steric interactions, impacting target binding. For instance:

  • Bromine at C3 : Enhances lipophilicity and π-stacking in enzyme active sites (observed in kinase inhibitors) .
  • Fluorine substitution : Reduces metabolic degradation (see SAR studies on trifluoromethyl-containing analogs in ) .

Comparative studies using analogs like 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide reveal that electron-withdrawing groups improve stability but may reduce solubility . Computational modeling (DFT, molecular docking) is recommended to predict substituent effects .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and purity. For example, 1^1H NMR of a related compound (35 in ) shows pyridyl protons at δ 6.95–8.15 ppm and methyl groups at δ 2.45–2.49 ppm .
  • HPLC : Purity ≥99% achievable via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • X-ray Crystallography : Resolves stereochemistry; monoclinic crystal systems (e.g., P21/c) are typical for benzamide derivatives (see ) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Answer:
Discrepancies often arise from solvent effects or transition-state inaccuracies in simulations. Strategies include:

Multi-method Validation : Combine DFT with molecular dynamics to account for solvation .

Experimental Feedback : Use kinetic studies (e.g., variable-temperature NMR) to refine computational models. For example, highlights ICReDD’s approach to iterative computational-experimental loops .

Basic: What are the best practices for assessing the purity and stability of this compound?

Answer:

  • Purity Analysis : Use HPLC (≥99% purity threshold) with UV detection at 254 nm .
  • Stability Testing :
    • Storage : -20°C under inert atmosphere (N2_2 or Ar) to prevent hydrolysis.
    • Accelerated Degradation Studies : Expose to heat (40°C)/humidity (75% RH) and monitor via TLC or LC-MS.

Advanced: What mechanistic insights exist for this compound’s inhibition of kinase or bacterial targets?

Answer:
Similar benzamide derivatives (e.g., 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide) inhibit PI3K/AKT pathways by competitively binding ATP pockets via pyridyl and benzamide interactions . For antibacterial activity, trifluoromethyl analogs () disrupt bacterial PPTase enzymes, blocking lipid biosynthesis . Biochemical assays (e.g., fluorescence polarization or ITC) quantify binding affinities and mode of action.

Basic: How can researchers design robust biological assays to evaluate this compound’s efficacy?

Answer:

  • Enzyme Inhibition : Use FRET-based assays (e.g., Z’-LYTE® kinase kits) with IC50_{50} determination .
  • Cellular Uptake : Radiolabeling (e.g., 3^3H) or fluorescent tagging (e.g., BODIPY) to track intracellular distribution.

Advanced: What computational tools are effective for predicting the pharmacokinetics of this compound?

Answer:

  • ADME Prediction : SwissADME or ADMETLab2.0 estimate logP, solubility, and CYP450 interactions.
  • Metabolic Stability : MDCK permeability assays combined with PBPK modeling .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles (avoid skin/eye contact per S24/25 ).
  • Ventilation : Use fume hoods; minimize dust inhalation (S22 ).

Advanced: How can crystallographic data (e.g., from ) inform co-crystallization studies with target proteins?

Answer:
Crystal packing parameters (e.g., monoclinic P21/c, a = 25.0232 Å) guide solvent selection for protein-ligand co-crystallization. Molecular replacement (PHASER) or cryo-EM may resolve binding poses .

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